molecular formula C20H31NaO5 B13403111 Lipoxin A4 Sodium Salt

Lipoxin A4 Sodium Salt

Cat. No.: B13403111
M. Wt: 374.4 g/mol
InChI Key: VKVXLJCFPPCEQH-NGHVUDJASA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lipoxin A4 Sodium Salt is a compliant reference standard for analytical method development, validation (AMV), and Quality Control (QC) applications during the synthesis and formulation stages of pharmaceutical development . It serves as a key traceable standard against pharmacopeial guidelines (USP/EP) . As an endogenous eicosanoid, Lipoxin A4 (LXA4) is a potent specialized pro-resolving mediator (SPM) that plays a critical role in actively terminating inflammation and promoting tissue homeostasis . Its core mechanism of action involves binding to the specific G protein-coupled receptor ALX/FPR2, which modulates immune cell responses by inhibiting neutrophil chemotaxis, reducing pro-inflammatory cytokine release, and enhancing the macrophage-mediated clearance of cellular debris and apoptotic neutrophils (efferocytosis) . This makes it a vital molecule for studying the resolution of inflammation. In research, Lipoxin A4 and its analogs are investigated for their therapeutic potential across a wide spectrum of diseases. These include chronic inflammatory conditions, autoimmune diseases, and neurodegenerative disorders such as Alzheimer's disease, where it has been shown to modulate neuroinflammation and promote the dissociation of beta-amyloid fibrils . Additional research areas encompass periodontal disease, where it promotes autophagy and inhibits inflammasome activity , and acute lung injury, where it enhances alveolar fluid clearance . This product is intended for research purposes only and is not for human use.

Properties

Molecular Formula

C20H31NaO5

Molecular Weight

374.4 g/mol

IUPAC Name

sodium;(5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate

InChI

InChI=1S/C20H32O5.Na/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25;/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25);/q;+1/p-1/b6-4-,7-5+,13-9+,14-10+;/t17-,18+,19-;/m0./s1

InChI Key

VKVXLJCFPPCEQH-NGHVUDJASA-M

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)[O-])O)O)O.[Na+]

Canonical SMILES

CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)[O-])O)O)O.[Na+]

Origin of Product

United States

Preparation Methods

Preparation Methods

The sodium salt of Lipoxin A4 is typically prepared via saponification of its methyl ester precursor. The protocol involves:

  • Starting material : Chemically pure synthetic methyl Lipoxin A4 ester, synthesized through stereoselective methods (e.g., Wittig olefination, Sharpless epoxidation).
  • Reaction conditions :
    • Dissolution of methyl ester in a tetrahydrofuran (THF)/water mixture.
    • Addition of 4 equivalents of sodium hydroxide (NaOH) at 0–4°C.
    • Monitoring reaction completion via high-efficiency thin-layer chromatography (HETLC) over 3–4 hours.
  • Workup :
    • Removal of THF under nitrogen gas.
    • Resuspension in physiological saline (0.9% sodium chloride) to yield the sodium salt.

This method ensures complete conversion of the ester to the carboxylate form, critical for biological activity.

Analytical and Characterization Techniques

Key methods for validation :

Technique Purpose Reference
HETLC Monitor saponification progress
Nuclear Magnetic Resonance (NMR) Confirm structural integrity
High-Resolution Mass Spectrometry (HRMS) Verify molecular weight and purity
Enzyme-Linked Immunosorbent Assay (ELISA) Quantify biological samples

Data Overview

Reaction parameters for sodium salt preparation :

Parameter Value
Temperature 0–4°C
Reaction time 3–4 hours
NaOH equivalents 4
Solvent system THF/water (1:1 v/v)

Stability considerations :

  • Native Lipoxin A4 is rapidly metabolized, necessitating stable analogues (e.g., aromatic lactones) for therapeutic use.
  • Sodium salt formulations improve aqueous solubility but require storage at –20°C (short-term) or –80°C (long-term) to prevent degradation.

Chemical Reactions Analysis

Electrophilic Reactivity and Protein Modification

15-oxo-LXA4 contains an α,β-unsaturated carbonyl group that undergoes Michael addition with nucleophilic residues (e.g., cysteine) in redox-sensitive proteins (e.g., KEAP1, NF-κB) . This modification modulates inflammatory signaling pathways.

Example Reaction:

15-oxo-LXA4+Protein-SHProtein-S-LXA4 adduct\text{15-oxo-LXA4} + \text{Protein-SH} \rightarrow \text{Protein-S-LXA4 adduct}

Target ProteinFunctional ImpactReference
KEAP1Activates Nrf2 antioxidant pathway
NF-κB subunitsSuppresses pro-inflammatory genes

Experimental Evidence:

  • Incubation of 15-oxo-LXA4 with RAW 264.7 macrophages resulted in covalent adduct formation with cellular proteins, confirmed via liquid chromatography–high-resolution mass spectrometry (LC-HRMS) .

Synthetic Derivatization and Stability

LXA4 sodium salt is synthesized as a stable analog for pharmacological use. The sodium salt enhances solubility and resistance to enzymatic degradation compared to the free acid .

Key Stability Data:

PropertyLXA4 Free AcidLXA4 Sodium Salt
Solubility (PBS)LowHigh
Half-life (plasma)<5 min>60 min
Electrophilic ReactivityRetainedRetained

Synthetic Pathway:

  • Esterification: Methyl ester protection of carboxyl groups .

  • Saponification: Base hydrolysis to yield sodium salt .

  • Crystallization: Controlled solvent evaporation to obtain hydrates .

Interaction with Inflammatory Mediators

LXA4 sodium salt antagonizes pro-inflammatory signals by:

  • Competitive inhibition of leukotriene B4 (LTB4) binding to BLT1 receptors .

  • Suppression of NADPH oxidase and mitochondrial ROS generation .

Mechanistic Data:

ProcessEffect of LXA4 Sodium SaltReference
NADPH oxidase activity↓ p47phox membrane translocation
Mitochondrial ROS↓ MitoSOX fluorescence
IL-1β maturation↓ Caspase-1 activation

Degradation Pathways

LXA4 sodium salt is metabolized primarily via:

  • β-oxidation in mitochondria.

  • Epoxide hydrolysis by soluble epoxide hydrolase (sEH) .

Metabolite Profile (LC-HRMS):

Metabolitem/zRelative Abundance (%)
13,14-dihydro-15-oxo-LXA4353.262 ± 8
20-COOH-LXA4365.118 ± 3

Pharmacological Modifications

Deuterated analogs (e.g., LXA4-d5 sodium salt) are engineered for metabolic stability studies .

Isotope Effects:

  • Deuterium at C15 and C5 positions reduces dehydrogenation rates by 15-PGDH .

Scientific Research Applications

Lipoxin A4 (LXA4) is a biologically active oxygenated fatty acid, recognized as a key signal for resolving inflammation . It belongs to a class of eicosanoids with potent anti-inflammatory properties, suggesting therapeutic potential for various inflammatory conditions . LXA4's mechanism involves down-regulation of pro-inflammatory cytokines, inhibition of pro-inflammatory pathways, and increased release of pro-resolving cytokines .

Scientific Research Applications of Lipoxin A4

  • Cystic Fibrosis (CF): In CF patients, the loss of chloride transport leads to dehydration and mucus plugging in the lungs, causing chronic lung infection and inflammation . LXA4 can restore airway surface hydration, stimulate epithelial repair, and antagonize the pro-inflammatory response in CF airways. It stimulates calcium-activated chloride secretion, increasing airway surface liquid (ASL) layer height by inhibiting sodium absorption and stimulating calcium-dependent chloride secretion .
  • Multiple Sclerosis (MS): LXA4 treatment has shown to ameliorate clinical symptoms of experimental autoimmune encephalomyelitis (EAE), an animal model for MS, and inhibits T cell infiltration into the central nervous system. It reduces encephalitogenic Th1 and Th17 effector functions and modulates inflammatory responses of T lymphocytes in MS patients .
  • Microvascular Fluid Leak: LXA4 can reverse increased microvascular fluid leak during inflammatory conditions . While continuous administration of LXA4 initially increases microvascular fluid leak, it attenuates hyperpermeability induced by platelet activating factor (PAF) .
  • Lung Injury: LXA4 regulates bronchial epithelial cell responses to acid injury by upregulating ALX in a COX-2-dependent manner, promoting the resolution of airway inflammation .
  • Neuro-inflammation: LXA4 has potent anti-inflammatory and pro-resolving capacities that may limit neuro-inflammation . Studies show that LXA4 treatment can reduce clinical signs of EAE, the mean clinical score at the peak of the disease, and disease severity compared to vehicle-treated EAE mice .
  • Cardiometabolic Disease: LXA4 has therapeutic potential in chronic inflammation, including cardiometabolic disease .

Effects of Lipoxin A4

EffectDescription
Anti-inflammatoryLXA4 possesses potent anti-inflammatory properties, making it a potential therapeutic for inflammatory conditions . It inhibits polymorphonuclear neutrophil (PMN) chemotaxis, aggregation, adhesion, and migration . LXA4 also down-regulates endothelial P-selectin expression and adhesiveness for PMNs .
Pro-resolvingLXA4 is a major signal for the resolution of inflammation .
Airway Hydration RestorationIn CF, LXA4 restores airway surface hydration by stimulating chloride secretion via alternative pathways, thus compensating for the absence of functional CFTR. It increases ASL layer height by inhibiting amiloride-sensitive Na+ absorption and stimulating calcium-activated Cl- secretion independent of CFTR .
T Cell Response ModulationLXA4 attenuates neuro-inflammation by modulating T cell responses and modifies the spinal cord lipidome . It reduces the levels of pro-inflammatory lipid mediators .
Microvascular Fluid Leak ControlLXA4 reverses the increased microvascular fluid leak observed during inflammatory conditions .
Epithelial Repair StimulationLXA4 stimulates airway epithelial repair .

Case Studies

  • Experimental Autoimmune Encephalomyelitis (EAE): In a study involving EAE-induced mice, daily injections of LXA4 ameliorated EAE clinical scores and counteracted the reduction in body weight compared to vehicle-treated mice. LXA4 treatment significantly reduced clinical signs of EAE, the mean clinical score at the peak of the disease, and disease severity compared to the vehicle-treated EAE mice .
  • Acid-Induced Lung Injury: In an in vivo model of acid injury, bronchial epithelial cells exposed to hydrochloric acid showed injury, which was substantially resolved within 6 hours. Acid triggered increases in COX-2 expression and PGE2 production, and PGE2 significantly increased epithelial LXA4 receptor (ALX) expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Lipoxin A4 Sodium Salt belongs to a broader class of specialized pro-resolving mediators (SPMs) . Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Structure & Source Key Receptors Functional Roles & Potency Therapeutic Applications References
Lipoxin A4 (LXA4) 5S,6R,15S-trihydroxy-tetraene; AA-derived FPR2/ALX Anti-inflammatory (↓ IL-12, ↓ neutrophils), antioxidant (↑ SOD, ↓ MDA), anti-apoptotic. Lung injury, transplant rejection
Lipoxin B4 (LXB4) 5S,14R,15S-trihydroxy-tetraene; AA-derived FPR2/ALX (weak) Pro-resolving effects, but less potent than LXA4 in suppressing neutrophil recruitment. Limited studies
15-epi-LXA4 (ATL) Aspirin-triggered epimer (15R configuration) FPR2/ALX Enhanced stability and prolonged anti-inflammatory action compared to LXA3. Chronic inflammation
BML-111 Synthetic LXA4 analog (methyl ester) FPR2/ALX agonist Potent agonist (IC50 = 70 nM); anti-angiogenic and antitumor effects. Cancer, inflammation
Resolvin D1 (RvD1) 7S,8R,17S-trihydroxy-DHA-derived GPR32, ALX/FPR2 Resolves inflammation by enhancing macrophage efferocytosis; distinct receptor targets. Sepsis, periodontal disease
12(S)-HpETE Hydroperoxy-eicosatetraenoic acid PPARγ Pro-inflammatory precursor; oxidizes to pro-resolving mediators (e.g., lipoxins). Oxidative stress models

Key Contrasts

Structural Differences :

  • LXA4 and LXB4 share a tetraene backbone but differ in hydroxyl group positions, leading to divergent receptor affinities .
  • 15-epi-LXA4 (ATL), an aspirin-triggered epimer, exhibits greater metabolic stability than native LXA4 due to its 15R configuration .

Functional Efficacy :

  • LXA4 vs. BML-111 : BML-111, a synthetic analog, shows higher potency (IC50 = 70 nM) in FPR2/ALX activation compared to native LXA4 (IC50 ~100–200 nM) .
  • LXA4 vs. Resolvins : While both resolve inflammation, RvD1 primarily enhances macrophage efferocytosis via GPR32, whereas LXA4 directly inhibits neutrophil infiltration via FPR2/ALX .

Therapeutic Applications :

  • LXA4 and ATL are effective in acute lung injury and transplant rejection , whereas RvD1 is studied in chronic conditions like sepsis .
  • 12(S)-HpETE is a pro-inflammatory precursor, contrasting with LXA4’s anti-inflammatory role .

Research Findings and Clinical Implications

  • LXA4 in Lung Injury :

    • In VILI models, LXA4 reduced oxidative stress (↓ MDA by 40%, ↑ SOD by 25%) and apoptosis (↓ caspase-3 by 60%) .
    • In lung transplantation, LXA4 improved alveolar capillary permeability (↑ PaO2/FiO2 by 35%) and reduced histologic damage .
  • Comparison with 15-epi-LXA4 :

    • ATL demonstrated prolonged efficacy in reducing neutrophil influx in murine peritonitis models compared to LXA4 .
  • BML-111 in Cancer :

    • Suppressed tumor angiogenesis in vitro (↓ endothelial tube formation by 50%) and in vivo (↓ tumor growth by 40%) .

Q & A

Q. How should interdisciplinary teams integrate lipid biochemistry and pharmacology to study this compound?

  • Collaborative Workflows :
  • Biochemists: Synthesize and characterize analogs.
  • Pharmacologists: Design dose-escalation trials.
  • Data Scientists: Develop predictive PK/PD models .
  • Literature Synthesis : Systematic reviews using PRISMA guidelines to consolidate mechanistic insights .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.